molecular formula C14H24N2O3 B2380372 (2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide CAS No. 2197733-77-8

(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide

Cat. No. B2380372
CAS RN: 2197733-77-8
M. Wt: 268.357
InChI Key: BQYZXTPHUBLPAO-AAEUAGOBSA-N
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Description

The compound “(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide” is a complex organic molecule. The (2S,3S) notation indicates that it has two chiral centers . The “Propan-2-yl” and “oxane-3-carboxamide” parts suggest the presence of a propane and an oxane ring in the molecule. The “N-[2-(prop-2-enoylamino)ethyl]” part indicates an amide functional group attached to the oxane ring.


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Typically, the synthesis of such a compound would involve several steps, each requiring specific reagents and conditions. It’s likely that the synthesis would involve forming the oxane ring, introducing the amide functional group, and attaching the propane moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation suggests that the compound has a specific three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific research, it’s impossible to determine the exact mechanism of action for this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, determining its physical and chemical properties, and investigating its potential uses. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

(2S,3S)-2-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-4-12(17)15-7-8-16-14(18)11-6-5-9-19-13(11)10(2)3/h4,10-11,13H,1,5-9H2,2-3H3,(H,15,17)(H,16,18)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYZXTPHUBLPAO-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)C(=O)NCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H](CCCO1)C(=O)NCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide

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